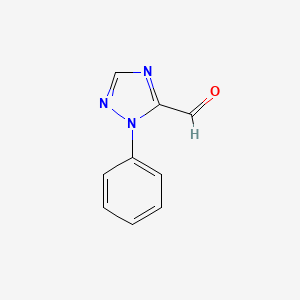

1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde

Overview

Description

“1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde” is a heterocyclic compound . It is a useful synthetic intermediate which may play an important role in the discovery of novel applications of the 1,2,3-triazole moiety .

Synthesis Analysis

The synthesis of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde involves several steps. For instance, a one-step multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) as a preferred reagent for the synthesis of 1-alkyl-4-formyltriazoles is described, making use of the commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide .

Molecular Structure Analysis

The molecular structure of “1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde” is represented by the empirical formula C9H7N3O . The molecular weight of the compound is 173.17 .

Chemical Reactions Analysis

1,2,3-Triazole-4-carbaldehydes are useful synthetic intermediates which may play an important role in the discovery of novel applications of the 1,2,3-triazole moiety . They have been prepared as intermediates in the synthesis of anticancer, antifungal, antituberculosis, anti-inflammatory, antidiabetic, and even bioimaging agents .

Physical And Chemical Properties Analysis

The physical form of “1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde” is solid . The SMILES string representation of the compound is O=Cc1cn(nn1)-c2ccccc2 .

Scientific Research Applications

1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde: A Comprehensive Analysis of Scientific Research Applications

Antimicrobial Activity: This compound has been studied for its potential use in antimicrobial treatments. Similar triazole derivatives have shown effectiveness against various bacterial and fungal pathogens, indicating that 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde could also be explored for these properties .

Antiproliferative Effect: Research on related 1,2,3-triazoles has established noteworthy antiproliferative effects against human acute myeloid leukemia (AML) cells. This suggests that 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde may also possess antiproliferative properties that could be beneficial in cancer research .

Synthesis of Novel Compounds: The structure of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde makes it a suitable candidate for the synthesis of novel compounds with potential therapeutic applications. Its aldehyde group can react with various nucleophiles to create a diverse array of products .

Antioxidant Activity: Triazole derivatives have been associated with antioxidant activity. The presence of the phenyl group in 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde could enhance this property, making it a candidate for research into oxidative stress-related conditions .

NMR Spectroscopy Studies: The compound’s unique chemical shifts in NMR spectroscopy can provide valuable insights into its structure and reactivity. This information is crucial for researchers developing new drugs or studying the compound’s interactions with biological molecules .

Safety and Hazards

Mechanism of Action

Target of Action

1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde is a triazole compound . Triazole compounds are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . They have diagnostic potential in the fields of organic electronics and organic photovoltaics .

Mode of Action

The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer . This transformation could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

The excited-state proton transfer and the subsequent transformation between the enol and keto forms could potentially affect various biochemical pathways .

Result of Action

It is known that the excited-state proton transfer involved in the compound’s action could be partially responsible for the decrease in fluorescence emission .

Action Environment

This compound, like other triazole compounds, holds promise in various fields due to its unique properties .

properties

IUPAC Name |

2-phenyl-1,2,4-triazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-6-9-10-7-11-12(9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWKXRQFTTWFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545271 | |

| Record name | 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde | |

CAS RN |

111340-51-3 | |

| Record name | 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

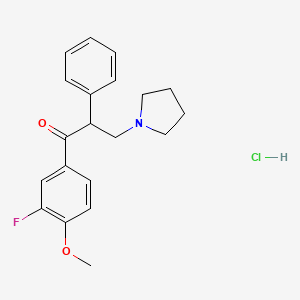

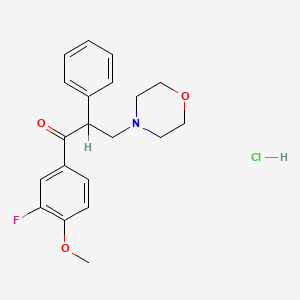

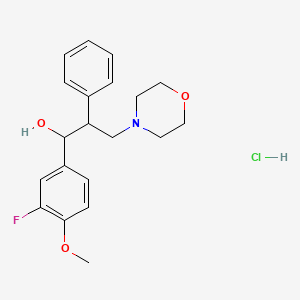

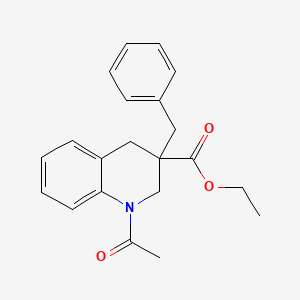

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-methyl-1-oxobutan-2-yl)-2-methoxybenzamide](/img/structure/B1650009.png)

![5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1650016.png)

![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-N~1~-isopropylbenzamide](/img/structure/B1650019.png)

![N-[3-(diethylamino)propyl]-4-[(1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]benzamide](/img/structure/B1650020.png)

![2-[(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)amino]-N-(3-fluoro-4-methylphenyl)-3-methylbutanamide](/img/structure/B1650021.png)

![2-[methyl({[2-(piperidin-1-yl)phenyl]methyl})amino]-N-(3-sulfamoylphenyl)propanamide](/img/structure/B1650024.png)

![3-Ethyl-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1650031.png)